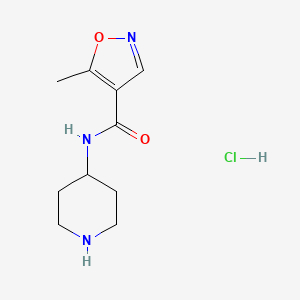
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride
説明
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique structure, which includes a piperidine ring and an oxazole moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C10H16ClN3O2
- Molecular Weight : 245.7 g/mol
- CAS Number : 1221722-77-5
- Purity : Minimum 95%
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures may act as agonists for human caseinolytic protease P (HsClpP), a protein involved in mitochondrial homeostasis and apoptosis regulation . This mechanism positions the compound as a potential candidate for anticancer therapies.
Biological Activity Overview
The following sections detail the biological activities observed in studies involving this compound, including its effects on cancer cells and its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment, particularly against hepatocellular carcinoma (HCC). The compound has been shown to induce apoptosis in HCC cells by promoting the degradation of respiratory chain complex subunits. In vitro assays demonstrated:
- IC50 : 3.1 µM against HCCLM3 cells, indicating a potent inhibitory effect on cell proliferation.
- Mechanism : Induction of apoptosis through mitochondrial pathway activation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro evaluations have indicated:
- Gram-positive and Gram-negative Bacteria : The compound exhibited activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It also displayed antifungal properties, particularly against Candida albicans .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
科学的研究の応用
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Antimicrobial Activity : Preliminary studies indicate that compounds with oxazole rings exhibit antimicrobial properties. Research into similar compounds suggests that 5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride may also possess such effects, warranting further investigation in vitro and in vivo.
- Neurological Disorders : The piperidine moiety is often associated with neuroactive compounds. This compound's structure may allow it to interact with neurotransmitter systems, potentially leading to applications in treating conditions like anxiety or depression.
- Anti-inflammatory Properties : Compounds similar to this one have shown promise in reducing inflammation. Investigating its effects on inflammatory pathways could reveal new therapeutic avenues.
Pharmacological Studies
Pharmacological research is crucial for understanding the efficacy and safety of new compounds.
Case Studies
- In Vitro Studies : Research conducted on related oxazole derivatives has demonstrated their ability to inhibit bacterial growth. Similar methodologies can be applied to study the specific effects of this compound against various pathogens.
- In Vivo Efficacy : Animal models are essential for evaluating the pharmacokinetics and pharmacodynamics of new drugs. Initial studies should focus on dosing regimens and the compound's bioavailability.
Data Table: Summary of Research Findings
特性
IUPAC Name |
5-methyl-N-piperidin-4-yl-1,2-oxazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-9(6-12-15-7)10(14)13-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAELGCJYVHILGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















